Methyl 3-chloropropionate (CAS 6001-87-2) is a bifunctional ω-chloroester with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol. As a colorless liquid with a boiling point of approximately 153 °C and a density of 1.186 g/cm³, it serves as a highly reactive electrophile and versatile C3 building block in organic synthesis [1]. The presence of both a primary alkyl chloride and a methyl ester group enables orthogonal reactivity, making it a critical precursor for pharmaceuticals, agrochemicals, and complex heterocycles. Furthermore, its specific physicochemical profile has driven its adoption as a specialized liquid-phase ion-pair extraction solvent, offering distinct handling advantages over traditional non-polar hydrocarbons .
Substituting methyl 3-chloropropionate with close analogs frequently compromises process efficiency and product purity. Replacing it with ethyl 3-chloropropionate alters the boiling point by nearly 9 °C, requiring recalibration of distillation parameters and modifying the kinetics of downstream hydrolysis or transesterification steps[1]. Conversely, utilizing the more reactive methyl 3-bromopropionate often leads to over-alkylation and premature elimination side reactions in sensitive multi-step pharmaceutical syntheses, reducing overall yield. In extraction applications, attempting to substitute it with conventional solvents like hexane results in higher volatility, lower viscosity, and increased flammability risks, negating the precise handling benefits required for specialized clinical and analytical assays .
The manufacturability of methyl 3-chloropropionate is highly dependent on process conditions during the hydrochlorination of methyl acrylate. When acetyl chloride is added dropwise to methyl acrylate in the presence of methanol and a hydroquinone inhibitor at 25 °C, the target compound is obtained in a 92.7% to 93.8% yield with 99.5% purity [1]. In contrast, a single-batch addition of the acid chloride under identical conditions causes the yield to plummet to 77.2% [1].
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 92.7% - 93.8% (dropwise addition) |
| Comparator Or Baseline | 77.2% (single-batch addition) |
| Quantified Difference | 15.5% - 16.6% absolute yield improvement |
| Conditions | Water bath at 25 °C, hydroquinone inhibitor, 12-hour reaction |
Demonstrates that precise kinetic control during precursor synthesis is critical for maximizing batch yield and commercial procurement viability.
In specialized clinical studies and analytical workflows, methyl 3-chloropropionate is utilized as a liquid-phase ion-pair extraction solvent. Compared to the traditional baseline solvent, hexane, methyl 3-chloropropionate exhibits a higher viscosity at room temperature and significantly lower volatility . This reduction in evaporation rate not only minimizes solvent loss and environmental exposure but also enables shorter reaction times when used as a synthetic process solvent, without negatively impacting solute or stationary phase interactions during subsequent chromatography .
| Evidence Dimension | Volatility and Viscosity |
| Target Compound Data | Higher viscosity, lower evaporation rate |
| Comparator Or Baseline | Hexane (high volatility, lower viscosity) |
| Quantified Difference | Qualitative reduction in evaporation and shorter process times |
| Conditions | Room temperature liquid-phase ion-pair extraction |
Provides a safer, less volatile alternative to hexane for laboratories seeking to improve process handling and reduce environmental impact.
Methyl 3-chloropropionate serves as a highly efficient alkylating agent in the synthesis of neuroactive dithienylalkylamine derivatives. When reacted with thienyl lithium intermediates at temperatures below -50 °C, the chloroester facilitates the formation of the target intermediate in yields up to 96%[1]. This is a massive improvement over traditional synthetic routes utilizing ω-phenyl-ethylaminopropionic acid esters, which suffer from non-uniform reactions and limit the isolation of the desired dithienyl compound to a maximum yield of 30% alongside high levels of isomer impurities [1].
| Evidence Dimension | Intermediate Synthesis Yield |
| Target Compound Data | Up to 96% yield |
| Comparator Or Baseline | ω-phenyl-ethylaminopropionic acid esters (≤ 30% yield) |
| Quantified Difference | Greater than 3-fold increase in yield |
| Conditions | Reaction with thienyl lithium at <-50 °C in inert medium |
Validates the compound as a superior, high-efficiency C3 building block for complex pharmaceutical intermediates compared to bulkier ester alternatives.
The thermal properties of methyl 3-chloropropionate dictate its purification and solvent removal parameters. With an experimental boiling point of 153.15 °C at standard atmospheric pressure, it requires less thermal energy for distillation compared to its closest analog, ethyl 3-chloropropionate, which boils at approximately 162 °C [1]. This ~9 °C differential is crucial during the scale-up of multi-step syntheses, as the lower boiling point of the methyl ester reduces the risk of thermally induced degradation or premature elimination reactions during solvent stripping or product isolation [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 153.15 °C |
| Comparator Or Baseline | Ethyl 3-chloropropionate (~162 °C) |
| Quantified Difference | ~9 °C lower boiling point |
| Conditions | Standard atmospheric pressure |
Enables milder distillation and solvent removal conditions, preserving the integrity of heat-sensitive intermediates in industrial scale-up.
Leveraging its lower volatility and higher viscosity compared to hexane, methyl 3-chloropropionate is the optimal choice for liquid-phase ion-pair extraction in clinical and analytical laboratories. It is particularly suited for chloride ion extraction from water samples and enzymatic assays (such as lipase/agarose gel assays), where minimizing solvent evaporation and flammability risks is paramount .
Based on its ability to achieve up to 96% yield in low-temperature alkylation reactions with thienyl lithium, this compound is highly recommended as a C3 building block for synthesizing complex dithienylalkylamines. It outperforms bulkier ester alternatives by preventing non-uniform reactions and minimizing isomer impurities [1].
The compound's orthogonal reactivity—featuring both a primary chloride and a methyl ester—makes it an ideal precursor for multi-step syntheses. Its boiling point of 153.15 °C allows for milder distillation conditions than the ethyl analog, reducing thermal degradation risks during large-scale purification of heat-sensitive agrochemical intermediates[2].
Flammable;Corrosive;Irritant